

Comparative Guide: Cell Permeability of Z-Phe-Ala-NH₂ vs. Structural Analogs

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Compound of Interest

Compound Name: Z-Phe-ala-NH₂

CAS No.: 65118-54-9

Cat. No.: B3276955

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Executive Summary

Z-Phe-Ala-NH₂ (Benzyloxycarbonyl-Phenylalanyl-Alanine-Amide) represents a class of hydrophobic, capped dipeptides widely used as protease substrates and lysosomotropic agents. Its cell permeability is significantly superior to uncapped or charged analogs due to the neutralization of terminal charges by the Benzyloxycarbonyl (Z) group and the C-terminal amide.

This guide provides a technical comparison of Z-Phe-Ala-NH₂ against three distinct structural classes: Charged Analogs (e.g., Z-Arg-Arg-NH₂), Reactive Inhibitors (e.g., Z-Phe-Ala-FMK), and Free Dipeptides (e.g., H-Phe-Ala-OH). It further details the specific experimental workflows (PAMPA and Cellular Assays) required to validate these properties in a drug discovery context.

Part 1: Structural Determinants of Permeability

The permeability of Z-Phe-Ala-NH₂ is not accidental; it is a direct function of its chemical modification. To understand its performance, we must analyze the "Permeability Triad": Lipophilicity, Charge Masking, and Size.

The "Z" Factor (Benzyloxycarbonyl Group)

The N-terminal Z-group is the critical driver of permeability. By converting the charged amine () into a carbamate, it eliminates the electrostatic penalty for entering the lipid bilayer.

- Z-Phe-Ala-NH₂: High Permeability. The aromatic ring of the Z-group stacks with the Phenylalanine side chain, creating a dense hydrophobic core.
- H-Phe-Ala-NH₂ (Uncapped): Low Permeability. The free N-terminal amine is protonated at physiological pH, creating a solvation shell that resists membrane entry.

Side Chain Impact (The Hydrophobic Core)

- Z-Phe-Ala-NH₂: The Phenylalanine (Phe) and Alanine (Ala) side chains are non-polar. This allows the molecule to partition readily into the lipid acyl chains.
- Z-Arg-Arg-NH₂: Despite having the Z-cap, the Arginine (Arg) side chains carry positive guanidinium charges. This polarity anchors the molecule in the aqueous phase, preventing passive diffusion.

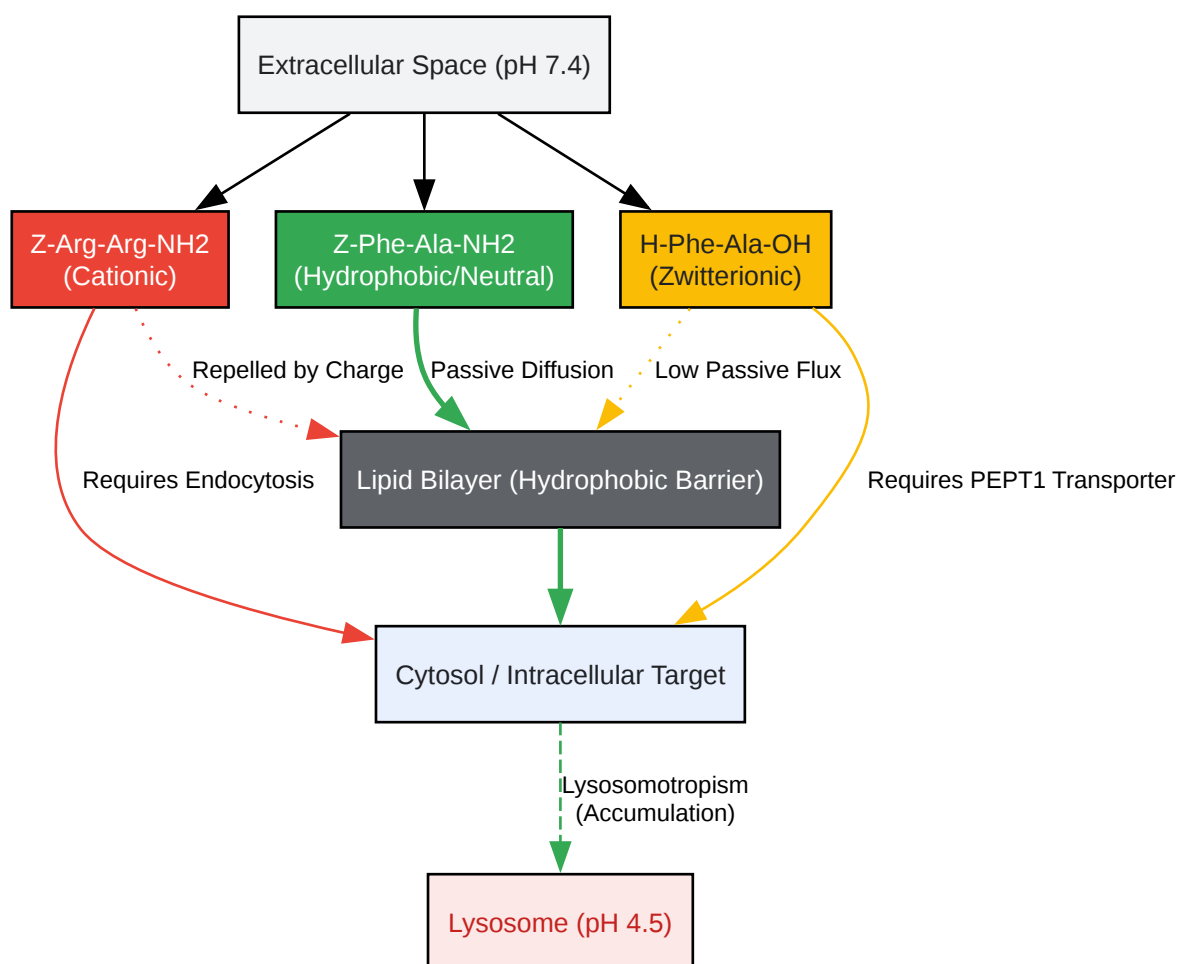
Comparative Data Table

Compound	Structure Type	Est.[1][2][3] LogP*	Transport Mechanism	Permeability Rating
Z-Phe-Ala-NH ₂	Hydrophobic / Neutral	~2.5 - 3.0	Passive Diffusion	High
Z-Phe-Ala-FMK	Reactive Warhead	~2.8 - 3.2	Passive Diffusion	High
Z-Arg-Arg-NH ₂	Cationic / Polar	< 0	Endocytosis / Transporter	Low
H-Phe-Ala-OH	Zwitterionic	< 0	Peptide Transporter (PEPT1)	Low (Passive)

*LogP values are estimated based on fragment contribution methods.

Part 2: Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent cellular entry pathways for these compounds. Note how Z-Phe-Ala-NH₂ bypasses the requirements for transporters or endocytosis, unlike its charged counterparts.



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Figure 1: Comparative cellular entry mechanisms. Z-Phe-Ala-NH₂ utilizes passive diffusion, whereas Z-Arg-Arg-NH₂ is charge-repelled, and free peptides require active transport.

Part 3: Experimental Validation Protocols

To objectively validate the permeability of Z-Phe-Ala-NH₂ against its analogs, we utilize the PAMPA (Parallel Artificial Membrane Permeability Assay). This is the industry gold standard for isolating passive diffusion from active transport.

Protocol: PAMPA for Hydrophobic Peptides

Objective: Determine the effective permeability (

) of Z-Phe-Ala-NH₂ vs. Z-Arg-Arg-NH₂.

Materials:

- 96-well Donor Plate (0.45 µm PVDF membrane).
- 96-well Acceptor Plate (PTFE).
- Artificial Membrane Oil: 1% Lecithin in Dodecane.
- Buffer: PBS pH 7.4.

Workflow:

- Preparation:
 - Dissolve compounds in DMSO to 10 mM stock.
 - Dilute to 50 µM in PBS (Final DMSO < 0.5%).
- Membrane Coating:
 - Carefully pipette 5 µL of Lecithin/Dodecane oil onto the PVDF membrane of the donor plate. Critical: Ensure the membrane is translucent, indicating saturation.
- Loading:
 - Add 150 µL of Compound Solution to the Donor wells.
 - Add 300 µL of blank PBS to the Acceptor wells.
- Incubation:
 - Sandwich the plates and incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

- Analysis:
 - Separate plates.
 - Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis spectroscopy (254 nm).

Calculation:

Where

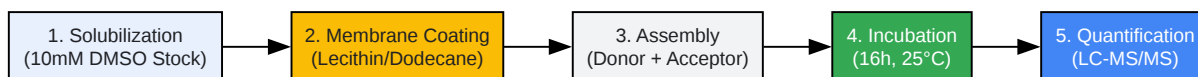
is acceptor concentration,

is filter area,

are volumes, and

is time.

Workflow Diagram (PAMPA)



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Figure 2: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay.

Part 4: Biological Implications (Lysosomotropism) [2][6][7]

While PAMPA measures entry, it does not measure accumulation. Z-Phe-Ala-NH₂ is distinct because it is Lysosomotropic.

- Mechanism: Once inside the cytosol (neutral pH), the compound diffuses into lysosomes (pH 4.5).
- The Trap: While Z-Phe-Ala-NH₂ is largely neutral, it can undergo hydrolysis by lysosomal enzymes (Cathepsin B), releasing products that may become charged or aggregate.

- Outcome: High concentrations (>50 μM) of Z-Phe-Ala-NH₂ are often used to induce Lysosomal Membrane Permeabilization (LMP). It acts as a detergent-like stressor, causing lysosomes to rupture and inducing cell death (apoptosis/necrosis).[2][4]
- Comparison: Z-Arg-Arg-NH₂ does not accumulate efficiently because it cannot cross the outer membrane passively to begin with.

References

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